

An In-depth Technical Guide to Bisphenol P-13C4: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: *Bisphenol P-13C4*

Cat. No.: *B15559645*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic pathway for **Bisphenol P-13C4**, an isotopically labeled form of Bisphenol P. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who require high-purity, stable isotope-labeled compounds for their studies.

Chemical Properties

Bisphenol P-13C4 is a stable isotope-labeled analog of Bisphenol P, with four carbon-13 atoms incorporated into its structure. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis of Bisphenol P in various matrices.

General Properties

Property	Value	Source
IUPAC Name	4-[2---INVALID-LINK--propan-2-yl]phenol	[1]
Synonyms	1,4-Bis(1-(4-hydroxyphenyl)-1-methylethyl)benzene-13C4, 4,4'-(p-Phenylenediisopropylidene)bisphenol-13C4	[2]
Appearance	White to Off-White Solid	[2]

Physicochemical Data

While specific experimental data for the boiling point and detailed solubility of **Bisphenol P-13C4** are not readily available in the literature, the properties of its unlabeled counterpart, Bisphenol P, provide a reliable estimate.

Property	Value (Bisphenol P-13C4)	Value (Bisphenol P, unlabeled)	Source
CAS Number	Not available	2167-51-3	[3]
Molecular Formula	C ₂₀ ¹³ C ₄ H ₂₆ O ₂	C ₂₄ H ₂₆ O ₂	[1][3]
Molecular Weight	350.43 g/mol	346.46 g/mol	[1][3]
Melting Point	Estimated: 193-195 °C	193-195 °C	
Boiling Point	Data not available	Data not available	
Solubility	Slightly soluble in DMSO and Methanol	Slightly soluble in DMSO and Methanol	[2][3]

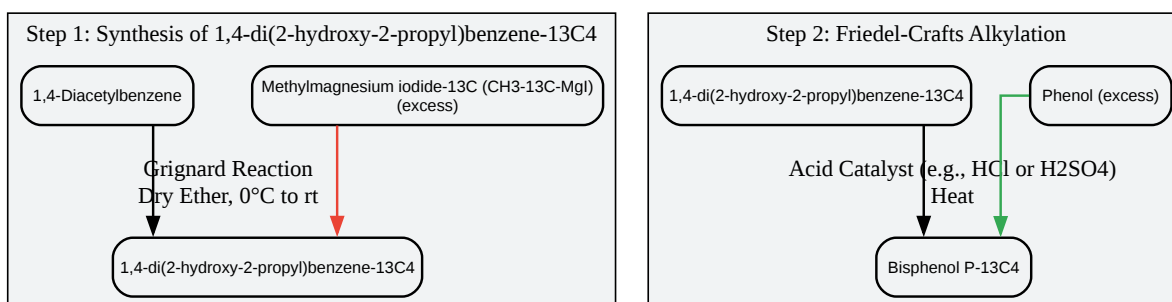
Synthesis of Bisphenol P-13C4

A detailed experimental protocol for the synthesis of **Bisphenol P-13C4** is not explicitly published. However, based on established synthetic routes for unlabeled Bisphenol P and

general methods for isotopic labeling, a plausible multi-step synthesis is proposed below. The key strategy involves the preparation of a ^{13}C -labeled precursor, 1,4-di(2-hydroxy-2-propyl)benzene- $^{13}\text{C}_4$, followed by a Friedel-Crafts alkylation with phenol.

Proposed Synthetic Pathway

The overall proposed synthesis is a two-step process starting from commercially available 1,4-diacetylbenzene and a ^{13}C -labeled methylating agent.



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Caption: Proposed two-step synthesis of **Bisphenol P- $^{13}\text{C}_4$** .

Experimental Protocols

This step involves a Grignard reaction between 1,4-diacetylbenzene and a ^{13}C -labeled methylmagnesium halide.

- Materials:
 - 1,4-Diacetylbenzene
 - Methyl- ^{13}C iodide (or other suitable precursor for the Grignard reagent)
 - Magnesium turnings

- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Hydrochloric acid (dilute)
- Procedure:
 - Prepare the Grignard reagent, Methylmagnesium iodide- ^{13}C , by reacting Methyl- ^{13}C iodide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
 - In a separate flask, dissolve 1,4-diacetylbenzene in anhydrous diethyl ether.
 - Cool the solution of 1,4-diacetylbenzene to $0\text{ }^{\circ}\text{C}$ in an ice bath.
 - Slowly add an excess of the prepared Methylmagnesium iodide- ^{13}C solution to the cooled 1,4-diacetylbenzene solution with constant stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
 - The crude product, 1,4-di(2-hydroxy-2-propyl)benzene- $^{13}\text{C}_4$, can be purified by recrystallization or column chromatography.

This step involves the acid-catalyzed reaction of the synthesized 1,4-di(2-hydroxy-2-propyl)benzene- $^{13}\text{C}_4$ with an excess of phenol.

- Materials:
 - 1,4-di(2-hydroxy-2-propyl)benzene-13C4
 - Phenol
 - Acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)
 - Solvent (e.g., toluene, optional)
- Procedure:
 - In a reaction flask, melt an excess of phenol (typically 4-6 molar equivalents relative to the diol).
 - Add the acid catalyst to the molten phenol with stirring.
 - Slowly add the 1,4-di(2-hydroxy-2-propyl)benzene-13C4 to the acidic phenol mixture. The reaction is typically carried out at a temperature between 40-70 °C^[1].
 - Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, cool the reaction mixture to induce crystallization of the product.
 - The crude **Bisphenol P-13C4** can be collected by filtration.
 - Purify the product by recrystallization from a suitable solvent system (e.g., toluene-heptane) to obtain the final high-purity product.

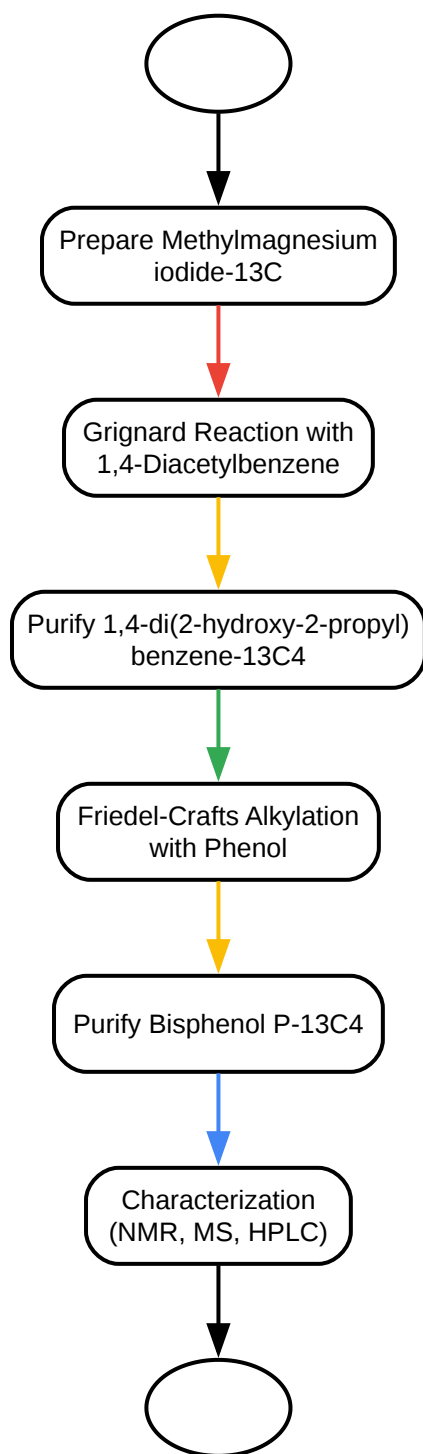
Characterization

The synthesized **Bisphenol P-13C4** should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR will confirm the overall structure of the molecule.
- ^{13}C NMR is crucial to verify the positions and enrichment of the carbon-13 labels. The signals corresponding to the labeled methyl and quaternary carbons of the isopropylidene bridges will show significantly enhanced intensity and potential coupling patterns.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) will confirm the exact mass of the labeled compound, which should correspond to the calculated molecular weight of 350.43 g/mol . This provides direct evidence of the incorporation of four ^{13}C atoms.
- High-Performance Liquid Chromatography (HPLC):
 - HPLC analysis is used to determine the chemical purity of the final product. A purity of >98% is generally required for use as an analytical standard.

Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **Bisphenol P-13C4**.

This guide provides a foundational understanding of the chemical properties and a viable synthetic approach for **Bisphenol P-13C4**. Researchers should adapt and optimize the

proposed experimental protocols based on their specific laboratory conditions and available resources. The successful synthesis and characterization of this stable isotope-labeled standard will undoubtedly facilitate more accurate and reliable quantification of Bisphenol P in various research applications.

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